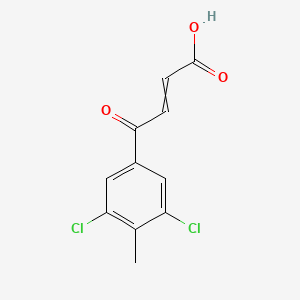![molecular formula C10H17NO2 B8615266 4-[di(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8615266.png)
4-[di(propan-2-yl)amino]but-2-ynoic acid
概要
説明
4-[di(propan-2-yl)amino]but-2-ynoic acid is an organic compound with the molecular formula C10H17NO2 It is characterized by the presence of a diisopropylamino group attached to a but-2-ynoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[di(propan-2-yl)amino]but-2-ynoic acid typically involves the reaction of 2-butynoic acid with diisopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
4-[di(propan-2-yl)amino]but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The diisopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds.
科学的研究の応用
4-[di(propan-2-yl)amino]but-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[di(propan-2-yl)amino]but-2-ynoic acid involves its interaction with specific molecular targets and pathways. The diisopropylamino group may play a role in binding to target molecules, while the but-2-ynoic acid backbone may participate in various chemical reactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-Butynoic acid: A structurally related compound with a similar backbone but lacking the diisopropylamino group.
4-Dimethylamino-but-2-ynoic acid: Another related compound with a dimethylamino group instead of a diisopropylamino group.
Uniqueness
4-[di(propan-2-yl)amino]but-2-ynoic acid is unique due to the presence of the diisopropylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
4-[di(propan-2-yl)amino]but-2-ynoic acid |
InChI |
InChI=1S/C10H17NO2/c1-8(2)11(9(3)4)7-5-6-10(12)13/h8-9H,7H2,1-4H3,(H,12,13) |
InChIキー |
RPNICCPJSKNAEF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC#CC(=O)O)C(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Benzyl-5-cyclohexyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8615256.png)



![2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8615281.png)
![1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]-](/img/structure/B8615286.png)
